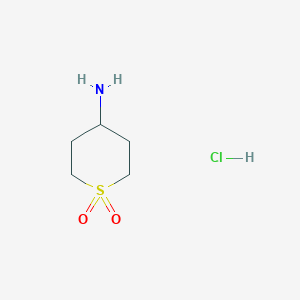

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

描述

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS: 116529-31-8) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NO₂S·HCl and a molecular weight of 185.67 g/mol . It features a six-membered thiopyran ring with an amine group at the 4-position, two sulfone (dioxide) groups, and a hydrochloride counterion. This compound is widely used in organic synthesis, particularly in metal-free C–C bond-forming reactions, where its hydrochloride salt enhances solubility and stabilizes intermediates .

Key properties include:

属性

IUPAC Name |

1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECUYGAJXDZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333779 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-31-8 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1lambda6-thiane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural and Physicochemical Properties

The compound features a thiopyran ring system oxidized to a 1,1-dioxide configuration, with an amine group at the 4-position and a hydrochloride counterion. Its molecular formula is , molar mass 185.67 g/mol, and melting point 289°C. Water solubility and thermal stability (decomposing at 339.7°C) make it suitable for aqueous reaction systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 185.67 g/mol |

| Melting Point | 289°C |

| Boiling Point | 339.7°C at 760 mmHg |

| Water Solubility | Soluble |

| Vapor Pressure | mmHg at 25°C |

Synthetic Pathways

Oxidation of 4-Aminotetrahydrothiopyran

The most cited method involves oxidizing 4-aminotetrahydrothiopyran with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Mechanism :

-

Sulfur Oxidation : The thiopyran’s sulfur atom undergoes oxidation to a sulfone group () using mCPBA in dichloromethane at 0–25°C.

-

Hydrochloride Formation : The free amine is treated with hydrochloric acid to precipitate the hydrochloride salt.

Optimization :

Hydrazine-Mediated Ring Opening and Rearomatization

A patent (US7365215B2) details a two-step process using hydrazine derivatives for industrial-scale synthesis:

Step 1: Hydrazination

4-Substituted tetrahydropyran reacts with hydrazine hydrate in methanol/water (1:1) at 50–100°C for 6–12 hours:

This forms a 4-hydrazinotetrahydropyran intermediate.

Step 2: Catalytic Decomposition

The intermediate undergoes catalytic decomposition with Raney nickel or palladium oxide under (0.1–2 MPa) at 50–100°C:

Table 2: Reaction Conditions for Hydrazine Method

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–100°C |

| Pressure | 0.1–2 MPa |

| Catalyst Loading | 5–10 wt% Raney Ni |

| Reaction Time | 4–8 hours |

Nitroso Acetal Oxidative Cleavage

A three-step assembly from isoxazoline 2-oxides (RSC Adv., 2014) provides enantioselective access:

-

C,C-Coupling : Silyl ketene acetals react with nitronates under silyl triflate catalysis.

-

Oxidative Cleavage : mCPBA cleaves the N–O bond in nitroso acetals, forming β-nitro-δ-lactones.

-

Reduction : Aluminium amalgam reduces nitro groups to amines, yielding the target compound.

Advantages :

-

High enantiomeric excess (>90%) for chiral applications.

-

Adaptable to solid-phase synthesis for combinatorial libraries.

Industrial-Scale Considerations

Catalyst Recovery and Recycling

Raney nickel catalysts are regenerated via acid washing (e.g., 10% HCl), retaining >90% activity over five cycles.

化学反应分析

Types of Reactions

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: It can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiopyran ring .

科学研究应用

Pharmaceutical Development

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for drug development aimed at treating conditions such as depression and anxiety disorders.

Key Insights:

- Mechanism of Action: The compound's interaction with neurotransmitter systems is under investigation, with studies suggesting potential modulation of serotonin and dopamine pathways.

- Case Study: Research has demonstrated its efficacy in enhancing the bioavailability of certain neuroactive compounds when used as a co-formulant in drug formulations .

Agricultural Chemistry

In agricultural applications, this compound is utilized to enhance the efficacy of pesticides and herbicides. It aids in improving crop yield and sustainability by facilitating better absorption and effectiveness of active ingredients in agrochemicals.

Key Insights:

- Formulation Enhancer: Studies indicate that incorporating this compound into pesticide formulations can lead to improved pest control outcomes .

- Environmental Impact: Its use is associated with reduced chemical runoff due to enhanced target specificity in herbicide applications.

Analytical Chemistry

The compound serves as a reagent in various analytical methods for detecting and quantifying biomolecules. Its water solubility and reactivity make it suitable for biochemical analysis and diagnostics.

Key Insights:

- Reagent Usage: It has been effectively employed in chromatographic methods for the separation and identification of complex biological samples .

- Case Study: In a recent study, it was used as a derivatizing agent to enhance the detection sensitivity of amino acids in mass spectrometry analyses.

Material Science

In material science, this compound is explored for developing polymers with enhanced properties such as thermal stability and chemical resistance.

Key Insights:

- Polymer Development: Research shows that incorporating this compound into polymer matrices can improve mechanical properties and thermal degradation profiles .

- Application Potential: Its potential in creating smart materials that respond to environmental stimuli is being actively researched.

Biotechnology

The compound finds applications in biotechnology, particularly in enzyme stabilization and as a co-factor in biochemical reactions.

Key Insights:

- Enzyme Stabilization: It has been shown to enhance the stability of certain enzymes under harsh conditions, increasing their shelf life and activity .

- Biochemical Reactions: Its role as a co-factor can improve reaction efficiency in biotechnological processes such as fermentation and biocatalysis.

Comparative Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Effective CNS drug delivery | Enhances bioavailability of neuroactive compounds |

| Agricultural Chemistry | Improved pesticide efficacy | Reduces chemical runoff |

| Analytical Chemistry | Enhanced detection methods | Used as a derivatizing agent for mass spectrometry |

| Material Science | Better polymer properties | Improves thermal stability and mechanical strength |

| Biotechnology | Stabilizes enzymes | Increases efficiency of biochemical reactions |

作用机制

The mechanism of action of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Tetrahydro-2H-thiopyran-4-amine (CAS: 21926-00-1)

- Structural Difference : Lacks sulfone (dioxide) groups and hydrochloride counterion.

- Molecular Weight : 117.22 g/mol (vs. 185.67 g/mol for the hydrochloride form).

- Reactivity : The absence of electron-withdrawing sulfone groups increases the amine’s nucleophilicity, making it more reactive in alkylation or acylation reactions. However, it is less stable under oxidative conditions .

- Applications: Primarily used as a building block in non-polar solvents due to lower solubility in water compared to the hydrochloride form.

4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide (CAS: 210240-20-3)

- Structural Difference : Contains sulfone groups but lacks the hydrochloride counterion.

- Molecular Weight : 149.21 g/mol .

- Solubility : Lower water solubility compared to the hydrochloride form, limiting its utility in aqueous-phase reactions.

- Synthesis : Prepared via oxidation of tetrahydro-2H-thiopyran-4-amine, whereas the hydrochloride form requires additional deprotection steps (e.g., using HCl in ethyl acetate) .

4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide (CAS: 194152-05-1)

- Structural Difference : Hydroxyl group replaces the amine at the 4-position.

- Reactivity : The hydroxyl group enables participation in hydrogen bonding and esterification reactions, unlike the amine in the target compound.

- Hazard Profile : Classified with warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

Physicochemical and Functional Comparisons

生物活性

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₂ClNO₂S

- Molecular Weight : 185.67 g/mol

- CAS Number : 116529-31-8

- Structure : The compound features a tetrahydrothiopyran ring with an amino group and a 1,1-dioxide structure.

The biological activity of this compound is attributed to its interactions with various biomolecules. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Electrostatic Interactions : These interactions can modulate enzyme activities and receptor functions.

- Hydrophobic Interactions : The thiopyran ring can engage in π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its ability to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that mediates drug efflux in cancer cells . This inhibition leads to increased intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects on resistant cancer cell lines.

Study on P-glycoprotein Modulation

In a notable study, researchers synthesized a series of compounds based on the structure of this compound. The compounds were evaluated for their ability to modulate P-glycoprotein activity. Results showed that certain derivatives significantly stimulated ATPase activity in P-gp, indicating potential as resistance modulators in cancer therapy .

Toxicological Profile

Toxicological assessments reveal that while the compound exhibits some irritant properties (e.g., skin and eye irritation), long-term exposure does not appear to produce chronic adverse health effects based on animal model studies. However, it is classified as harmful if swallowed and should be handled with care .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits P-glycoprotein; enhances chemotherapy |

| Toxicity | Causes skin/eye irritation; harmful if ingested |

| Mechanism | Involves hydrogen bonding and hydrophobic interactions |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via oxidation of thietane derivatives followed by amination. For example, thiete 1,1-dioxide intermediates (e.g., thiete 1,1-dioxide) can be chlorinated at the 3-position using Cl₂ under UV irradiation, followed by substitution with ammonia or amines . Reaction optimization requires precise control of pH (~11.5), temperature (0–10°C for oxidation steps), and stoichiometric ratios of oxidizing agents like H₂O₂. Yields are sensitive to purification methods; column chromatography (e.g., silica gel with DCM–MeOH–NH₄OH gradients) is critical for isolating the hydrochloride salt .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic signals:

- Thiopyran ring protons: δ 2.5–3.5 ppm (multiplet).

- Sulfone groups: signals near δ 55–60 ppm.

- X-ray Crystallography : Use programs like ORTEP-3 to resolve bond angles and confirm the 1,1-dioxide configuration. For example, the sulfone S=O bond length should be ~1.43 Å .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 168.2 (C₅H₁₁NO₂S·HCl) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Store at 2–8°C in airtight containers. Decomposition occurs above 250°C, releasing SO₂ and HCl. Avoid prolonged exposure to UV light, which may induce ring-opening reactions .

Advanced Research Questions

Q. How can researchers address contradictory data in catalytic applications of this compound, such as unexpected byproducts in C–C bond-forming reactions?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ) to track sulfur participation in reactions. For example, in metal-free C–C bond formation, monitor intermediates via in-situ FTIR to detect thiopyran ring rearrangements .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products. Common issues include over-chlorination (from excess Cl₂) or amine oxidation; adjust stoichiometry and use scavengers (e.g., Na₂S₂O₃) .

Q. What strategies optimize enantioselective synthesis of derivatives for biological studies?

- Methodological Answer :

- Chiral Catalysis : Use Cs₂CO₃ as a base to deprotonate the amine group, enabling asymmetric alkylation. For example, coupling with (S)-BINOL-phosphates achieves >90% ee in spirocyclic derivatives .

- Dynamic Resolution : Perform kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (toluene/water). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. How does the compound’s sulfone group influence its reactivity in Diels-Alder or cycloaddition reactions compared to non-sulfonated analogs?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing effects of the sulfone group. The sulfone increases dienophile reactivity by lowering LUMO energy (~1.5 eV reduction vs. thioether analogs) .

- Experimental Validation : Perform cycloadditions with cyclopentadiene; sulfone derivatives exhibit faster reaction rates (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ for non-sulfonated analogs) .

Key Research Findings

- The compound’s sulfone group enhances electrophilicity, enabling applications in metal-free catalysis (e.g., 50% yield in spirocyclic product synthesis under UV irradiation) .

- X-ray data confirms a chair conformation for the thiopyran ring, with axial amine orientation favoring nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。